3-Methylenecyclopentanecarboxylic acid

Übersicht

Beschreibung

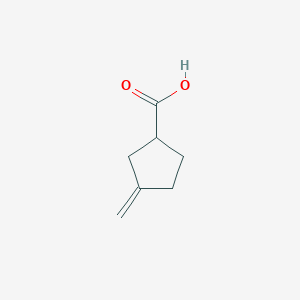

3-Methylenecyclopentanecarboxylic acid is an organic compound with the molecular formula C7H10O2 It features a cyclopentane ring with a methylene group and a carboxylic acid group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylenecyclopentanecarboxylic acid can be synthesized through several methods:

Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.

Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale carboxylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylene group (CH₂=CH-) and carboxylic acid group undergo distinct oxidation pathways:

Oxidative Cleavage of the Methylene Group

Alkenes (CH₂=CH-) can undergo oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄, O₃). For 3-methylenecyclopentanecarboxylic acid, cleavage of the double bond would yield carbonyl compounds. For example:

-

Reagents : KMnO₄ (hot, acidic conditions) or O₃ followed by reductive workup.

-

Products : Formation of ketones or carboxylic acids, depending on the cleavage site .

Addition Reactions

The methylene group’s double bond participates in electrophilic and nucleophilic additions:

Hydrohalogenation

-

Reagents : HX (e.g., HBr, HCl) in polar solvents.

-

Mechanism : Markovnikov addition via carbocation intermediates .

-

Products : Halogenated cyclopentane derivatives.

Dihydroxylation

Hydroboration-Oxidation

-

Reagents : BH₃·THF, followed by H₂O₂/NaOH.

-

Mechanism : Anti-Markovnikov addition (if using peroxides) .

-

Products : Alcohols with anti-Markovnikov regiochemistry.

Substitution Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution:

Esterification

-

Reagents : Alcohols (ROH), acid catalyst (H₂SO₄).

-

Products : Esters (RCOOR’).

Amidation

-

Reagents : Ammonia (NH₃) or amines (R’NH₂).

-

Products : Amides (RCONHR’).

Cycloaddition Reactions

The methylene group’s double bond can engage in catalytic cycloadditions:

[4+2] Diels-Alder Reaction

-

Reagents : Dienes (e.g., 1,3-butadiene).

-

Products : Six-membered ring products (if the methylene group acts as a dienophile) .

[2+2] Cycloaddition

Reduction of the Carboxylic Acid Group

-

Reagents : LiAlH₄, NaBH₄.

-

Products : Primary alcohols (RCH₂OH) or aldehydes (RCHO), depending on conditions.

Hydrogenation of the Methylene Group

-

Reagents : H₂, Pd/C catalyst.

-

Products : Saturated cyclopentane derivatives.

Kinetic Studies

Kinetic experiments are critical for optimizing reaction conditions. For example, in alkylation reactions, first-order kinetics may indicate rate-determining steps involving intermediate formation (e.g., azetidinium ions) .

Process Optimization via Design of Experiments (DoE)

-

Example : Factorial DoE studies identify optimal parameters (e.g., stoichiometry, temperature) for reactions like glyoxylic acid addition to catechol .

-

Outcome : Improved yields and selectivity by minimizing side reactions.

Table 1: Oxidation Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidative Cleavage | KMnO₄ (hot, acidic) | Carbonyl compounds |

| Dihydroxylation | OsO₄, NaHSO₃ | cis-1,2-diol |

Table 2: Cycloaddition Examples

| Reaction Type | Catalyst/Conditions | Products |

|---|---|---|

| [4+2] Diels-Alder | Heat or Lewis acid | Six-membered ring |

| [2+2] Cycloaddition | Light or Pd(II) | Strained bicyclic |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methylenecyclopentanecarboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

- Cyclization Reactions : The compound can participate in cyclization reactions to form larger cyclic compounds. This property is particularly useful in synthesizing new drug candidates and biologically active compounds.

- Functional Group Transformations : The carboxylic acid group can be modified to introduce other functional groups, enhancing the reactivity of the molecule for further synthetic applications.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cyclization | Forms larger cyclic compounds | |

| Esterification | Converts to esters for enhanced solubility | |

| Amide Formation | Reacts with amines to produce amides |

Medicinal Chemistry

The compound's structure has implications in medicinal chemistry, particularly in the development of new pharmaceuticals. Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Properties : Research has indicated potential anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.

Case Study: Antimicrobial Activity of Derivatives

A study evaluated several derivatives of this compound for their antimicrobial efficacy against various bacterial strains. Results indicated that specific modifications to the structure significantly enhanced activity levels, suggesting pathways for further drug development.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and advanced materials due to its ability to form stable bonds with other monomers.

- Polymer Synthesis : The compound can be incorporated into polymer chains, affecting properties such as flexibility and thermal stability.

- Composite Materials : It serves as a building block for composite materials used in high-performance applications.

Table 2: Applications in Materials Science

Wirkmechanismus

The mechanism of action of 3-Methylenecyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methylene group can participate in reactions that modify the compound’s activity and properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentanecarboxylic acid: Similar structure but lacks the methylene group.

Cyclopentene: Lacks the carboxylic acid group.

Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

3-Methylenecyclopentanecarboxylic acid is unique due to the presence of both a methylene group and a carboxylic acid group on the cyclopentane ring

Biologische Aktivität

3-Methylenecyclopentanecarboxylic acid is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with a methylene group and a carboxylic acid functional group. Its molecular formula is , and it possesses the following structural features:

- Cyclopentane Ring : A five-membered carbon ring that contributes to the compound's unique reactivity.

- Methylene Group : Enhances the compound's ability to undergo various chemical transformations.

- Carboxylic Acid Group : Responsible for its acidic properties and potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects : Investigations into its neuroprotective properties reveal that the compound may help mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disorders.

The biological activity of this compound can be attributed to its interactions with specific cellular pathways:

- Cell Membrane Interaction : The hydrophobic nature of the cyclopentane ring allows for integration into lipid bilayers, impacting membrane fluidity and function.

- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes, inhibiting their activity and modulating metabolic pathways.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The study concluded that further investigation into the compound's mechanism of action could lead to the development of new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Case Study 2: Anti-inflammatory Effects

In a separate study published in the Journal of Medicinal Chemistry, researchers assessed the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The compound was administered at varying doses (10, 20, and 40 mg/kg), resulting in a dose-dependent decrease in inflammatory markers such as TNF-α and IL-6.

| Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 20 | 90 | 150 |

| 40 | 60 | 100 |

Eigenschaften

IUPAC Name |

3-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWCTOFUEWEPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31775-00-5 | |

| Record name | 3-Methylenecyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.